2-cyano-N-(2-methoxyphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of phenyl acetamides and the incorporation of cyano and methoxy groups. For instance, novel acetamides have been synthesized using primary compounds like 3-fluoro-4-cyanophenol, demonstrating a method that could potentially be adapted for the synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals detailed structural configurations and interactions. For example, crystal structure analyses have provided insights into the linearly extended conformation and intermolecular interactions of these compounds (A. Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity of similar compounds, such as the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, demonstrates the potential for efficient and environmentally friendly reactions (Zhang Qun-feng, 2008). Additionally, the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis highlights its versatility in chemical reactions (Moustafa A. Gouda, 2014).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and mesomorphic behavior, have been studied to understand their characteristics better. For example, the synthesis and novel mesomorphic properties of liquid crystalline polyacetylenes containing phenyl benzoate mesogens reveal the influence of cyano and methoxy groups on material properties (X. Kong, B. Tang, 1998).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity and hydrogen bonding patterns, have been extensively studied. Research on compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provides insights into the hydrogen bond formations and molecular interactions that may also be relevant to 2-cyano-N-(2-methoxyphenyl)acetamide (M. Missioui et al., 2022).
Scientific Research Applications
1. Heterocyclic Synthesis
2-cyano-N-(2-methoxyphenyl)acetamide derivatives are utilized in the synthesis of various heterocyclic systems. This includes compounds that function as important intermediates for creating novel heterocyclic structures, which are essential in many chemical syntheses (Gouda et al., 2015).
2. Production of Azo Disperse Dyes
In the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, 2-cyano-N-(2-methoxyphenyl)acetamide derivatives play a crucial role. These compounds are synthesized using novel catalysts, enhancing selectivity and reducing undesirable by-products (Zhang Qun-feng, 2008).
3. Comparative Metabolism Studies
2-cyano-N-(2-methoxyphenyl)acetamide derivatives are used in studies comparing the metabolism of various chloroacetamide herbicides. These studies are crucial for understanding the metabolic pathways and potential toxicities of these compounds in both human and animal models (Coleman et al., 2000).
4. Novel Antimicrobial Compounds
These derivatives are used in the synthesis of novel antimicrobial acyclic and heterocyclic dyes. The resulting compounds show significant activity against various microbial organisms, suggesting potential applications in medical and industrial fields (Shams et al., 2011).
5. Antitumor Evaluations
Compounds derived from 2-cyano-N-(2-methoxyphenyl)acetamide are evaluated for their antitumor properties. These studies involve synthesizing various heterocyclic derivatives and testing their efficacy against different cancer cell lines, highlighting their potential as therapeutic agents (Shams et al., 2010).
Safety And Hazards
“2-cyano-N-(2-methoxyphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHCCSFWYGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351195 | |
Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
CAS RN |
63631-09-4 | |
Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.